Egfr T790M/L858R-IN-2
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Overview
Description
Egfr T790M/L858R-IN-2 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), namely the T790M and L858R mutations. These mutations are commonly associated with resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients . The compound is part of a class of inhibitors that aim to overcome this resistance and provide effective treatment options for patients with these mutations .
Preparation Methods
The synthesis of Egfr T790M/L858R-IN-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Egfr T790M/L858R-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s stability and efficacy.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally aim to enhance the compound’s therapeutic properties.
Scientific Research Applications
Egfr T790M/L858R-IN-2 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of specific mutations on EGFR activity and inhibitor binding.
Biology: Helps in understanding the molecular mechanisms of drug resistance in cancer cells.
Industry: Utilized in the development of new diagnostic tools and assays for detecting EGFR mutations.
Mechanism of Action
Egfr T790M/L858R-IN-2 exerts its effects by binding to the mutated EGFR, inhibiting its tyrosine kinase activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation, survival, and migration . The compound specifically targets the T790M and L858R mutations, which are known to confer resistance to earlier generations of TKIs . By blocking these pathways, this compound can effectively reduce tumor growth and improve patient outcomes .
Comparison with Similar Compounds
Egfr T790M/L858R-IN-2 is unique in its ability to target both the T790M and L858R mutations simultaneously. Similar compounds include:
Osimertinib: A third-generation TKI that targets the T790M mutation but may not be as effective against the L858R mutation.
Dacomitinib: Another second-generation TKI with a broader target profile but potential limitations in overcoming resistance. This compound’s dual-targeting capability makes it a promising candidate for overcoming resistance in NSCLC patients with these specific mutations.
Properties
Molecular Formula |
C28H28FN7O |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[3-[[6-fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]quinazolin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H28FN7O/c1-3-26(37)30-21-5-4-6-22(18-21)31-27-24-17-19(29)7-12-25(24)33-28(34-27)32-20-8-10-23(11-9-20)36-15-13-35(2)14-16-36/h3-12,17-18H,1,13-16H2,2H3,(H,30,37)(H2,31,32,33,34) |
InChI Key |
KDWNVZXLHSMELQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)F)C(=N3)NC5=CC(=CC=C5)NC(=O)C=C |
Origin of Product |
United States |
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